N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrimidin-2-amine
Description
N-((3-(1-Methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrimidin-2-amine is a heterocyclic compound featuring a pyrimidin-2-amine moiety linked via a methyl group to a 1,2,4-oxadiazole ring substituted with a 1-methylpyrazole group. The 1,2,4-oxadiazole scaffold is known for its metabolic stability and hydrogen-bonding capacity, making it a common pharmacophore in medicinal chemistry . The pyrimidine ring contributes to π-π stacking interactions, while the pyrazole substituent may enhance solubility or target-specific binding .
Properties
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N7O/c1-18-7-8(5-15-18)10-16-9(19-17-10)6-14-11-12-3-2-4-13-11/h2-5,7H,6H2,1H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHEJVGXYOSBUCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NOC(=N2)CNC3=NC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrimidin-2-amine typically involves multiple steps. One common route includes the formation of the oxadiazole ring followed by the attachment of the pyrazole and pyrimidine groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow chemistry and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced analytical techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds .
Scientific Research Applications
N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to various therapeutic effects. The compound’s structure allows it to bind to these targets with high specificity and affinity .
Comparison with Similar Compounds
(a) 3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-N-(4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)propanamide (Z2194302854)
- Structure : Differs by an isopropyl group on the oxadiazole and a propanamide linker (vs. methylamine).
- Synthesis : Prepared via amide coupling (47% yield) .
- Key Data : ESI-MS m/z 342.2 [M+H]⁺.
- Comparison : The propanamide linker may increase flexibility and alter pharmacokinetics compared to the rigid methylamine bridge in the target compound.
(b) MA2 (CB2 Agonist)
- Structure: Contains a 3-(2-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl group linked to a quinoline amine.
- Synthesis : Reductive amination (49% yield) .
- Key Data : Demonstrated brain permeability in biodistribution studies.
- Comparison: The phenyl-oxadiazole-quinoline architecture highlights how aryl substitutions on oxadiazole can enhance target affinity (e.g., CB2 receptors) .
Pyrimidin-2-amine Derivatives
(a) T130 (N-[(3-Chlorophenyl)diphenylmethyl]pyrimidin-2-amine)
(b) Compound 37 (SARS-CoV-2 Protease Ligand)
- Structure : Features a pyridinylmethyl-oxadiazole and piperidin-4-amine.
- Comparison : The piperidine ring may enhance basicity and membrane permeability compared to the pyrimidine-amine in the target compound .
Pyrazole-Containing Analogues
(a) N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
(b) CRBP1 Inhibitor (PDB Compound)
- Structure: Combines oxadiazole, pyrazole, and retinol-binding protein interactions.
- Key Data : Crystal structure reveals binding to CRBP1 via oxadiazole-mediated interactions .
- Comparison : The methylpyrazole in both compounds may contribute to hydrophobic binding, but the target compound lacks the cyclopentyl group critical for CRBP1 inhibition .
Implications for Further Research
- Synthetic Optimization : The target compound’s methyl linker may require alternative routes (e.g., reductive amination) to improve yield, as seen in MA2 synthesis .
- Biological Screening : Prioritize assays for kinase or protease inhibition based on structural parallels to Compounds 37 and CRBP1 inhibitors .
- ADMET Profiling : Compare metabolic stability with Z2194302854 and brain permeability with MA2 to guide lead optimization .
Biological Activity
N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrimidin-2-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Pyrimidine moiety : Known for its presence in nucleic acids and various pharmacologically active compounds.
- Oxadiazole ring : This heterocyclic structure is often associated with a range of biological activities, including anticancer and antimicrobial properties.
- Pyrazole group : This moiety contributes to the compound's ability to interact with various biological targets.
Anticancer Activity
Research indicates that compounds containing oxadiazole and pyrazole rings exhibit significant anticancer properties. For instance, derivatives of 1,2,4-oxadiazole have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
In a study evaluating the antiproliferative effects of similar compounds on human cancer cell lines (MCF-7 and MDA-MB-231), it was noted that certain derivatives exhibited IC50 values in the micromolar range, indicating potent activity against breast cancer cells .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Studies have highlighted the effectiveness of oxadiazole derivatives against various bacterial strains. For example, certain derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes linked to cancer progression or bacterial survival.
- Receptor Modulation : Interaction with cellular receptors can alter signaling pathways that lead to apoptosis in cancer cells or disrupt bacterial metabolism.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound could induce oxidative stress in target cells leading to cell death.
Study 1: Anticancer Efficacy
A recent study focused on the synthesis and evaluation of novel oxadiazole derivatives showed that compounds similar to this compound exhibited notable cytotoxicity against multiple cancer cell lines. The results indicated a correlation between structural modifications and enhanced biological activity .
Study 2: Antimicrobial Testing
In another study assessing the antimicrobial properties of pyrimidine-based compounds, N-(substituted pyrimidines) demonstrated effective inhibition of pathogenic bacteria. The study provided evidence supporting the potential use of such compounds in treating infections caused by resistant bacterial strains .
Data Summary
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?
Methodological Answer:
- Use regioselective coupling strategies to minimize byproduct formation, as seen in analogous 1,2,4-oxadiazole derivatives (e.g., refluxing with thiols or amines under inert atmospheres) .
- Monitor reaction progress via TLC or HPLC to isolate intermediates (e.g., oxadiazole precursors) before alkylation with pyrimidin-2-amine .
- Purify via column chromatography using gradient elution (e.g., hexane/ethyl acetate) and confirm purity via melting point analysis and NMR spectroscopy .
Q. How can researchers characterize the compound’s solubility and stability under varying pH conditions?
Methodological Answer:
- Perform shake-flask solubility assays in buffered solutions (pH 1–10) at 25°C, measuring saturation points via UV-Vis spectroscopy .
- Assess stability using accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC analysis to track decomposition products .
Q. What spectroscopic techniques are most reliable for confirming the compound’s structure?
Methodological Answer:
- 1H/13C NMR : Assign peaks based on chemical shifts of pyrazole (δ 7.8–8.2 ppm), oxadiazole (δ 6.5–7.0 ppm), and pyrimidine (δ 8.5–9.0 ppm) moieties .
- HRMS : Use electrospray ionization (ESI) to confirm molecular ion [M+H]+ with <2 ppm error .
- IR : Validate functional groups (e.g., C=N stretch at 1600–1650 cm⁻¹) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the compound’s biological targets?
Methodological Answer:
- Synthesize analogs with modifications to the pyrazole methyl group, oxadiazole linker, or pyrimidine substituents .
- Test in vitro against target enzymes (e.g., kinases) using fluorescence polarization assays, and correlate activity with logP and polar surface area .
- Example SAR Table :
| Analog | Pyrazole Substitution | IC50 (nM) | Selectivity Ratio |
|---|---|---|---|
| Parent | 1-methyl | 12.3 | 1.0 |
| A | 1-ethyl | 8.7 | 0.9 |
| B | 1-isopropyl | 25.4 | 2.1 |
Q. What experimental strategies resolve contradictions in reported biological activity data?
Methodological Answer:
- Perform orthogonal assays (e.g., SPR for binding affinity vs. cellular proliferation assays) to distinguish direct target engagement from off-target effects .
- Use isotopic labeling (e.g., 13C-pyrimidine) to track metabolic stability in hepatocyte models, addressing discrepancies in half-life data .
Q. How to evaluate the compound’s environmental fate and ecotoxicology?
Methodological Answer:
- Follow OECD guidelines for biodegradation (e.g., Closed Bottle Test) and bioaccumulation (logKow estimation) .
- Use zebrafish embryos (FET assay) to assess acute toxicity (LC50) and developmental impacts .
Q. What computational methods predict binding modes with putative targets?
Methodological Answer:
- Perform molecular docking (AutoDock Vina) using crystal structures of homologous targets (e.g., kinase domains) .
- Validate with MD simulations (AMBER) to assess binding stability (RMSD <2 Å over 100 ns) .
Contradictions and Limitations in Existing Data
- Synthetic Yield Variability : reports 82% yields for similar oxadiazole derivatives, but scalability may drop due to steric hindrance in alkylation steps .
- Biological Selectivity : Pyrazole-methyl analogs show conflicting IC50 values across kinase panels, suggesting context-dependent potency .
Key Citations
- Synthesis protocols:
- SAR/biological testing:
- Environmental/toxicity studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
